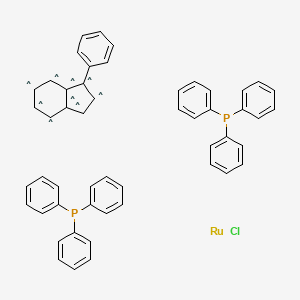

Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)

Descripción general

Descripción

Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium. This compound is known for its red-brown color and is used extensively in various fields of chemistry due to its unique properties. It is often utilized as a catalyst in organic synthesis and has significant applications in homogeneous catalysis .

Mecanismo De Acción

Target of Action

Similar ruthenium compounds have been known to target various organic synthesis reactions .

Mode of Action

Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) is known to catalyze S-S, S-Si, and S-B bond forming reactions . It is also used in the cycloaddition of azides with acetylenes .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of S-S, S-Si, and S-B bonds . It also influences the cycloaddition of azides with acetylenes . The downstream effects of these pathways depend on the specific reactions and the substrates involved.

Result of Action

The molecular and cellular effects of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)'s action are the formation of S-S, S-Si, and S-B bonds, and the cycloaddition of azides with acetylenes . These reactions result in the synthesis of new compounds, which can have various applications in organic chemistry.

Action Environment

The action, efficacy, and stability of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture . Therefore, it should be stored in an inert atmosphere at room temperature for optimal stability .

Métodos De Preparación

The synthesis of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride trihydrate with triphenylphosphine in a methanolic solution. The reaction conditions are carefully controlled to ensure the formation of the desired product. The general reaction can be represented as follows:

[ 2 \text{RuCl}_3(\text{H}_2\text{O})_3 + 7 \text{PPh}_3 \rightarrow 2 \text{RuCl}_2(\text{PPh}_3)_3 + 2 \text{HCl} + 5 \text{H}_2\text{O} + \text{OPPh}_3 ]

In industrial settings, the production methods are scaled up, and the reaction conditions are optimized for higher yields and purity .

Análisis De Reacciones Químicas

Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of suitable oxidizing agents.

Reduction: It can be reduced using reducing agents such as hydrogen in the presence of a base.

Substitution: The triphenylphosphine ligands can be substituted by other ligands, leading to the formation of different complexes.

Common reagents used in these reactions include triphenylphosphine, hydrogen, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

While the search results provide information on related ruthenium complexes, there is no direct information about the applications of "Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)". However, the provided search results do offer insight into similar compounds and their uses, which can help infer potential applications .

Here's what can be gathered from the search results:

-

Similar Ruthenium Complexes :

- Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II) This compound, with the formula RuCl(PPh~3~)~2~(C~5~H~5~), is an air-stable orange crystalline solid used in organometallic synthesis and catalysis . It serves as a catalyst for reactions like the isomerization of allylic alcohols to saturated carbonyls in the presence of NH~4~PF~6~ .

- [RuCl(η5-(3-phenylindenylidene)(PPh3)2] This complex has been found to be extremely active in numerous transformations, making it a versatile catalytic tool . The η5-phenyl indenyl ligand shows enhanced catalytic activity compared to related half-sandwich ruthenium complexes .

-

Reactions and Catalytic Activity :

- Ruthenium(II) complexes with triphenylphosphine ligands are used in various reactions .

- These complexes can be created by reacting dichlorotris(triphenylphosphine)ruthenium(II) with different reagents .

- Ruthenium catalysts, in general, are useful for synthetic organic chemistry research and fine chemical production .

- Potential Applications

Based on the information available, "Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)" may have applications similar to those of the related ruthenium complexes:

- Catalysis : It could serve as a catalyst in various organic transformations, potentially with enhanced activity due to the phenylindenyl ligand .

- Isomerization Reactions : Similar to Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II), it might catalyze the isomerization of allylic alcohols or other similar reactions .

- Synthetic Chemistry : It can be used as a building block in synthesizing more complex organometallic compounds .

Comparación Con Compuestos Similares

Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) can be compared with other similar ruthenium complexes, such as:

Dichlorotris(triphenylphosphine)ruthenium(II): This compound is also used as a catalyst in organic synthesis and has similar properties but differs in its ligand structure.

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II): Another ruthenium complex with different ligands, used in similar catalytic applications.

The uniqueness of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) lies in its specific ligand arrangement, which imparts distinct catalytic properties and reactivity .

Actividad Biológica

Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) is a prominent organometallic compound that has garnered attention for its diverse biological activities, particularly in the field of catalysis and potential therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium(II) precursors with 3-phenylindenyl ligands and triphenylphosphine. The general synthetic route can be summarized as follows:

-

Reactants :

- Ruthenium(II) chloride

- Triphenylphosphine (PPh₃)

- 3-Phenylindene

-

Reaction Conditions :

- The reaction is usually conducted in a suitable solvent such as dichloromethane or ethanol under inert atmosphere conditions to prevent oxidation.

-

Product Formation :

- The resultant compound exhibits a characteristic red-brown crystalline form, which can be purified by recrystallization.

Biological Activity

Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) has shown significant biological activity, particularly in catalytic transformations and potential anticancer properties. The compound's activity can be attributed to the unique electronic and steric properties conferred by the 3-phenylindenyl ligand and the triphenylphosphine ligands.

Catalytic Activity

- Catalysis in Organic Reactions :

- Mechanistic Insights :

Anticancer Properties

Recent research has explored the potential anticancer properties of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II). Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Case Study Findings :

- Comparative Analysis :

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Catalytic Activity | Efficient catalyst for hydrogenation reactions | |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

Table 2: Comparison with Other Ruthenium Complexes

Propiedades

InChI |

InChI=1S/2C18H15P.C15H11.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;/h2*1-15H;1-11H;1H;/q;;;;+1/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBLCXGMSHOUEG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[C]2[CH][CH][C]3[C]2[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H41ClP2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.